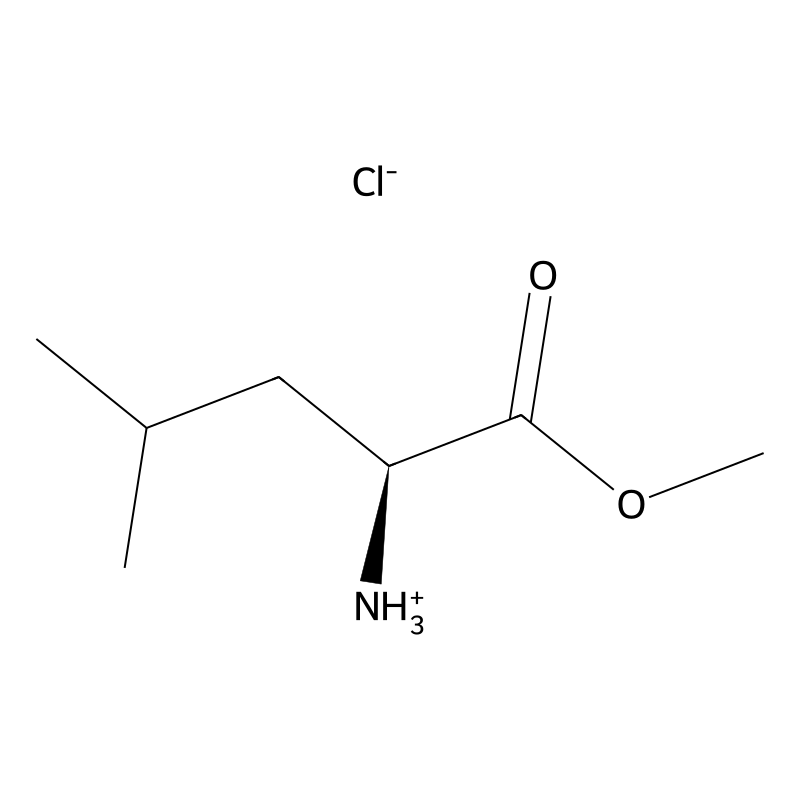H-Leu-OMe.HCl

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Peptide Synthesis
Methyl L-leucinate hydrochloride is a derivative of the amino acid L-leucine. L-leucine is one of the 20 naturally occurring amino acids that are used to build proteins. Methyl L-leucinate hydrochloride, with its modified carboxylic acid group (converted to a methyl ester), might be used as a protected form of L-leucine in peptide synthesis. This could be beneficial for incorporating L-leucine into peptides while preventing unwanted reactions with the carboxylic acid group during synthesis [].
Enzyme Studies
Methyl L-leucinate hydrochloride might be used as a substrate or inhibitor for enzymes that interact with L-leucine. Studying how enzymes interact with this modified version of L-leucine can provide insights into the enzyme's mechanism of action and substrate specificity [].
Chemical Biology Applications
The modified structure of Methyl L-leucinate hydrochloride compared to L-leucine might offer unique properties for studying cellular processes or protein function. Researchers might use it to probe specific interactions involving L-leucine or investigate the impact of methylation on cellular uptake or function.
H-Leucine methyl ester hydrochloride, commonly referred to as H-Leu-OMe·HCl, is an amino acid derivative characterized by the presence of a leucine residue with a methyl ester at the carboxyl group and a hydrochloride salt form. Its molecular formula is with a molecular weight of approximately 181.7 g/mol. This compound is primarily used in peptide synthesis due to its ability to form peptide bonds efficiently, serving as a building block for various peptides and proteins.
Additionally, studies have shown that H-Leu-OMe·HCl can undergo hydrolysis under high-pressure conditions, leading to the formation of bioactive peptides . This hydrolysis can affect the C-terminal amide or ester groups, influencing the compound's reactivity and biological activity.
The biological activity of H-Leu-OMe·HCl is closely related to its role as a leucine derivative. Leucine is known for its involvement in protein synthesis and metabolic regulation. Compounds like H-Leu-OMe·HCl can influence muscle protein synthesis and have been studied for their potential roles in muscle recovery and growth. The methyl ester form may enhance lipid solubility, potentially affecting absorption and bioavailability when administered.
Several methods exist for synthesizing H-Leu-OMe·HCl:
- Methyl Esterification: Leucine can be converted to its methyl ester using methanol in the presence of acid catalysts.
- Hydrochloride Formation: The hydrochloride salt can be formed by reacting the methyl ester with hydrochloric acid.
- Solid-State Synthesis: Recent advancements have shown that H-Leu-OMe·HCl can be synthesized via ball-milling techniques, allowing for solvent-free peptide bond formation .
H-Leu-OMe·HCl is primarily utilized in:
- Peptide Synthesis: As a building block for various peptides, including those used in pharmaceuticals.
- Research: In studies investigating muscle metabolism and protein synthesis.
- Nutritional Supplements: Due to its role as an amino acid derivative that may support muscle recovery.
Interaction studies involving H-Leu-OMe·HCl often focus on its reactivity with other amino acids or derivatives. For example, it has been shown to effectively couple with N-carboxyanhydride derivatives under solvent-free conditions, resulting in high yields of dipeptides . Additionally, its hydrolysis products have been studied for their biological activities, revealing potential therapeutic applications.
Several compounds share structural similarities with H-Leu-OMe·HCl. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| H-Val-OMe·HCl | C₇H₁₅NO₂·HCl | Valine derivative; similar applications in peptides |
| H-Ile-OMe·HCl | C₇H₁₅NO₂·HCl | Isoleucine derivative; involved in protein synthesis |
| H-Ala-OMe·HCl | C₆H₁₃NO₂·HCl | Alanine derivative; simpler structure |
Uniqueness of H-Leu-OMe·HCl: Compared to these similar compounds, H-Leu-OMe·HCl stands out due to leucine's specific role in stimulating muscle protein synthesis and its unique side chain structure that influences peptide stability and functionality.
Other CAS
7517-19-3
6322-53-8








